molecular formula C14H19NO3S B7540868 1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid

1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid

Cat. No. B7540868
M. Wt: 281.37 g/mol
InChI Key: GAFOHDFDTVEGMM-UHFFFAOYSA-N
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Description

1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. It has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to have low toxicity and is well-tolerated by cells and animals. However, its limitations include its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion
In conclusion, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is a piperidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to optimize its use in scientific research.

Synthesis Methods

The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid involves the reaction of 5-ethyl-4-methylthiophene-2-carbonyl chloride with piperidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. Other methods such as the use of N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA) have also been reported.

Scientific Research Applications

1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-11-9(2)7-12(19-11)13(16)15-6-4-5-10(8-15)14(17)18/h7,10H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFOHDFDTVEGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid

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